1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the 4-methoxybenzoyl Group: This step involves the acylation of the imidazole ring with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-methylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the 3-methylphenylmethylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzoyl)-4-phenylsemicarbazide: Similar in structure but contains a semicarbazide group instead of an imidazole ring.
1-(4-methoxybenzoyl)-4-(3-methylbenzyl)piperazine: Contains a piperazine ring instead of an imidazole ring.
1-(4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine: Contains a nitrophenyl group and a piperazine ring.
Uniqueness
1-(4-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-4-3-5-15(12-14)13-24-19-20-10-11-21(19)18(22)16-6-8-17(23-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJMHKRXCOUOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.